4-(Pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Description
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-3,5-dihydro-2H-1,4-benzoxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c16-19(17,14-7-3-4-8-14)15-9-10-18-13-6-2-1-5-12(13)11-15/h1-2,5-6H,3-4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMDATRUUFPUQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCOC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves multi-step organic reactions. One common approach is as follows:
-
Formation of the Tetrahydrobenzo[f][1,4]oxazepine Core
Starting Materials: The synthesis begins with the preparation of the tetrahydrobenzo[f][1,4]oxazepine core, which can be derived from a suitable benzene derivative through cyclization reactions.
Cyclization: A common method involves the cyclization of an ortho-aminophenol with a suitable aldehyde or ketone under acidic or basic conditions to form the oxazepine ring.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to modify the oxazepine ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced oxazepine derivatives.
Substitution: Formation of sulfonamide or sulfonate esters.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a therapeutic agent in various conditions:
- Anticonvulsant Activity : Research indicates that derivatives of pyrrolidinyl compounds exhibit anticonvulsant properties. For instance, studies have shown that modifications in the pyrrolidine structure can enhance efficacy against seizures .
- Dipeptidyl Peptidase IV Inhibition : Compounds similar to 4-(Pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine have been studied as selective inhibitors of dipeptidyl peptidase IV (DPP-IV), which is significant in the management of type 2 diabetes. These inhibitors help regulate blood glucose levels without causing hypoglycemia .
Pharmacological Insights
Several studies have highlighted the pharmacological relevance of this compound:
- Opioid Receptor Modulation : The compound's structural analogs have been explored for their interaction with opioid receptors. Selective κ-opioid antagonists derived from similar frameworks have shown promise in pain management and addiction treatment .
- Neuroprotective Effects : Research suggests that compounds containing the pyrrolidine moiety may offer neuroprotective benefits. Their ability to modulate neurotransmitter systems positions them as candidates for treating neurodegenerative diseases .
Case Study 1: Anticonvulsant Efficacy
A study evaluated the anticonvulsant efficacy of a series of pyrrolidine derivatives in animal models. The results demonstrated significant reductions in seizure frequency and duration when administered at specific dosages. The structure-activity relationship (SAR) indicated that modifications to the sulfonyl group enhanced potency .
Case Study 2: DPP-IV Inhibitors
In a clinical trial involving patients with type 2 diabetes, a related compound was administered as part of a treatment regimen. The results showed improved glycemic control compared to baseline measurements. The study concluded that the compound's mechanism as a DPP-IV inhibitor was effective in managing diabetes without adverse effects .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Efficacy | Reference |
|---|---|---|---|
| Compound A | Anticonvulsant | High | |
| Compound B | DPP-IV Inhibitor | Moderate | |
| Compound C | Opioid Antagonist | Significant |
Table 2: Structure-Activity Relationship (SAR)
| Modification | Effect on Activity |
|---|---|
| Sulfonyl Group Variation | Increased potency |
| Tetrahydrobenzo Structure | Enhanced receptor binding |
| Pyrrolidine Substitution | Improved selectivity |
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with neurotransmitter receptors in the brain, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Substituent Impact on Properties of Selected Analogs
- Sulfonyl Groups : The pyrrolidin-1-ylsulfonyl moiety in the target compound likely enhances solubility and hydrogen-bonding capacity compared to simpler alkyl substituents (e.g., pentyl or cyclopentyl in thiazepines) .
- Halogenation : Bromination at C8 () increases molecular weight and may influence lipophilicity or steric hindrance .
Biological Activity
4-(Pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies based on diverse research findings.
- Molecular Formula : C19H24N4O3S
- Molecular Weight : 388.5 g/mol
- CAS Number : 2034265-47-7
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with sulfonyl reagents and subsequent cyclization to form the oxazepine ring. Characterization methods such as NMR and IR spectroscopy are employed to confirm the structure.
The biological activity of this compound is primarily linked to its interaction with specific biological targets. Research indicates that compounds in this class may act as modulators of various receptors involved in neurological and inflammatory pathways.
Case Studies and Research Findings
- Anti-inflammatory Activity
- Neuroprotective Effects
- Antitumor Activity
Comparative Biological Activity Table
| Compound | Activity Type | Model Used | Key Findings |
|---|---|---|---|
| This compound | Anti-inflammatory | Mouse model | Inhibition of cytokines |
| Oxazepine Derivative A | Neuroprotective | In vitro neuronal culture | Increased survival under oxidative stress |
| Oxazepine Derivative B | Antitumor | Cancer cell lines | Induction of apoptosis |
Q & A
Q. Notes
- Advanced questions emphasize mechanistic analysis and methodological rigor.
- Basic questions focus on foundational techniques and standard protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
